Lipophilicity Advantage Over Classical Quinazoline-Based α₁-Blockers
The target compound displays a computed XLogP3 value of 1.5 [1], approximately 0.7 log units higher than the prototypical furoyl-piperazine drug prazosin (XLogP3 ~0.8) [2]. This difference predicts roughly a 5‑fold increase in octanol/water partitioning coefficient, potentially translating to enhanced passive membrane diffusion. No experimental logP/logD data are currently available in the public domain.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | Prazosin: 0.8 (PubChem computed) |
| Quantified Difference | ΔXLogP3 = +0.7 (~5× partition coefficient) |
| Conditions | Computed by XLogP3 algorithm; PubChem 2025 release |
Why This Matters
Higher lipophilicity may enable better blood–brain barrier penetration or intracellular target engagement, a decisive criterion when selecting a scaffold for CNS or intracellular drug-discovery programs.
- [1] PubChem CID 25220102. Computed XLogP3-AA: 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/1142212-01-8 View Source
- [2] PubChem CID 4893. Computed XLogP3-AA: 0.8. https://pubchem.ncbi.nlm.nih.gov/compound/4893 View Source
